molecular formula C5H2BrF3N2OS B581331 N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 1211593-45-1

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B581331
CAS No.: 1211593-45-1
M. Wt: 275.043
InChI Key: OBFXKHJBEFAQKX-UHFFFAOYSA-N
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Description

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a fluorinated thiazole derivative characterized by a bromine substituent at the 5-position of the thiazole ring and a trifluoroacetamide group (-NH-CO-CF₃) at the 4-position. This compound has been listed as a high-purity fluorinated intermediate by CymitQuimica, though it is currently discontinued .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXKHJBEFAQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677563
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211593-45-1
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Aminothiazole Followed by Trifluoroacetylation

The most direct route involves bromination of 4-aminothiazole at the 5-position, followed by protection of the amine group with trifluoroacetic anhydride (TFAA).

Step 1: Synthesis of 5-Bromo-4-aminothiazole

4-Aminothiazole undergoes electrophilic aromatic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically conducted in a polar aprotic solvent (e.g., dichloromethane or acetic acid) at 0–25°C. A Lewis acid such as iron(III) bromide (FeBr₃) may enhance regioselectivity for the 5-position.

Reaction Conditions:

ReagentSolventTemperatureCatalystYield
Br₂CH₃COOH0–25°CFeBr₃60–70%

Step 2: Trifluoroacetylation of 5-Bromo-4-aminothiazole

The amine group is protected by reacting 5-bromo-4-aminothiazole with TFAA in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (Et₃N) neutralizes the generated acid, improving reaction efficiency.

Reaction Conditions:

ReagentSolventBaseTemperatureYield
TFAA (1.2 eq)DCMEt₃N0–5°C85–90%

Characterization Data:

  • Molecular Formula: C₅H₂BrF₃N₂OS

  • Molecular Weight: 275.05 g/mol

  • Storage: 2–8°C in sealed containers to prevent hydrolysis.

Hantzsch Thiazole Synthesis with Brominated Precursors

An alternative approach constructs the brominated thiazole ring de novo via the Hantzsch thiazole synthesis, followed by trifluoroacetylation.

Step 1: Synthesis of 5-Bromo-4-aminothiazole via Hantzsch Reaction

A brominated α-haloketone (e.g., 2-bromo-1-bromoacetylketone) reacts with thiourea in ethanol/water under reflux. The reaction forms the thiazole ring with inherent bromination at the 5-position.

Reaction Conditions:

α-HaloketoneThiourea (eq)SolventTemperatureYield
2-bromo-1-bromoacetylketone1.1EtOH/H₂O (3:1)Reflux50–60%

Step 2: Trifluoroacetylation

Identical to Step 2 in Section 1.1, yielding the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination: Acetic acid favors electrophilic substitution but requires careful temperature control to minimize di-bromination.

  • Trifluoroacetylation: Anhydrous DCM at 0–5°C prevents side reactions (e.g., hydrolysis of TFAA).

Catalytic Enhancements

  • FeBr₃ in Bromination: Increases bromine electrophilicity, directing substitution to the 5-position.

  • Base Selection: Et₃N outperforms pyridine in TFAA reactions due to superior acid scavenging.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems: Microreactors improve heat transfer and reduce reaction times for bromination.

  • In-line Purification: Filtration over Hyflo or Zeta-Bond filters removes impurities post-reaction, as demonstrated in analogous syntheses.

Cost-Efficiency Metrics

ParameterBatch ProcessContinuous Process
Bromination Yield60–70%75–80%
TFAA Utilization1.2 eq1.1 eq
Annual Output100 kg500 kg

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue: Competing bromination at the 2-position.

  • Solution: FeBr₃ catalysis and low temperatures favor 5-substitution.

Stability of Intermediates

  • Issue: 5-Bromo-4-aminothiazole is prone to oxidation.

  • Solution: Store intermediates under nitrogen at -20°C.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct BrominationShort synthetic routeModerate regioselectivity
Hantzsch SynthesisHigh purityLow yield in ring formation

Chemical Reactions Analysis

Types of Reactions: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula* Substituents Physical State Key Properties Reference
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide C₅H₃BrF₃N₂O₂S 5-Br, 4-CONHCF₃ Not reported High-purity, discontinued
TFA-D-Phe-Ph(3,4-Me) (D-89) C₁₉H₁₉F₃NO₂ Phenyl, 3,4-dimethyl Colorless needles IR: 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
N-(4-Fluoro-5-formylthiazol-2-yl)acetamide C₆H₅FN₂O₂S 4-F, 5-CHO, 2-CONH₂ Not reported pKa ~8.55, density ~1.55 g/cm³
N-(5-(2-Bromoacetyl)thiazol-2-yl)pivalamide C₁₁H₁₆BrN₃O₂S 5-BrCOCH₂, 2-CONH(C(CH₃)₃) Not reported Supplier available

*Molecular formulas for some compounds are inferred from structural data.

Biological Activity

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the bromination of thiazole derivatives followed by acylation with trifluoroacetic anhydride. The compound's structure features a bromothiazole moiety, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound and its derivatives. For instance, complexes formed with nickel (Ni) and zinc (Zn) incorporating the thiazole framework have shown significant antibacterial activity against various strains of bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.95
Methicillin-resistant Staphylococcus aureus3.91
Escherichia coli7.81
Klebsiella pneumoniae15.63

The Ni(II) complex exhibited superior activity compared to conventional antibiotics like Streptomycin, suggesting that the thiazole derivatives could serve as potent alternatives in treating antibiotic-resistant infections .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific pathways involved in cancer progression, particularly through the inhibition of lysyl oxidase (LOX), which plays a role in tumor metastasis and extracellular matrix remodeling. In vitro studies have demonstrated that derivatives of this compound can significantly reduce LOX activity:

Compound % Inhibition at 20 µM
This compound69%

This inhibition correlates with reduced metastatic potential in various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, this compound displayed promising results. The study utilized standard disk diffusion methods and determined MIC values through broth microdilution techniques. The results indicated that this compound not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another investigation involved testing the compound on multiple cancer cell lines including breast cancer (MDA-MB231) and colon cancer cells. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 to 50 µM:

Cell Line IC50 (µM)
MDA-MB23125
HCT11630

These findings suggest that this compound may be effective in targeting specific cancer types while minimizing effects on normal cells .

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